molecular formula C8H6ClFN4 B1371235 5-(2-Chloro-6-fluorobenzyl)-2H-tetrazole CAS No. 874607-03-1

5-(2-Chloro-6-fluorobenzyl)-2H-tetrazole

Cat. No. B1371235
CAS RN: 874607-03-1
M. Wt: 212.61 g/mol
InChI Key: KSDYLDZZRANLBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-(2-Chloro-6-fluorobenzyl)-2H-tetrazole” is a chemical compound that likely contains a tetrazole ring, which is a type of heterocyclic aromatic compound. The “2H” in the name suggests that the hydrogen atom is located at the 2-position of the tetrazole ring. The compound also contains a benzyl group, which is an aromatic ring with a single carbon atom attached, substituted with chlorine and fluorine atoms .


Molecular Structure Analysis

The molecular structure of “5-(2-Chloro-6-fluorobenzyl)-2H-tetrazole” would likely consist of a tetrazole ring with a benzyl group attached at the 5-position. The benzyl group would be substituted with chlorine and fluorine atoms .


Chemical Reactions Analysis

Tetrazoles are known to participate in various chemical reactions. They can act as nucleophiles in substitution reactions, or as electrophiles in reactions with organometallic reagents .

Scientific Research Applications

Synthesis and Antitumor Activity

A study focused on the synthesis of new series of 2-(1-(substitutedbenzyl)-1H-tetrazol-5-yl)-3-phenylacrylonitrile derivatives starting from substituted benzyl halides. This included compounds related to 5-(2-Chloro-6-fluorobenzyl)-2H-tetrazole. These compounds demonstrated potential antitumor activity against various human cancer cell lines. The most potent compounds showed good activity, suggesting potential as antitumor agents (Maddila et al., 2016).

Chemical Synthesis and Characterization

Another study involved the synthesis of 1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole from o-phenylenediamine and ethyl acetoacetate. This process is relevant as it includes the manipulation of chloro- and fluorobenzyl groups, similar to 5-(2-Chloro-6-fluorobenzyl)-2H-tetrazole. The product's yield and structural confirmation are significant for further research applications (Huang Jin-qing, 2009).

Optical, Redox, and Coordination Properties

Research on the synthesis of diazadibenzoperylenes from tetrachloroperylene tetracarboxylic acid bisanhydride, involving steps like benzylamine imidization, highlights the structural, optical, and coordination properties of such compounds. These studies provide insights into the properties of similar tetrazole derivatives (Würthner et al., 2002).

Antimicrobial Activity

A series of 5-fluorouracil benzimidazoles, including compounds related to 5-(2-Chloro-6-fluorobenzyl)-2H-tetrazole, were synthesized and evaluated for antimicrobial activities. These compounds showed significant activity against various bacterial and fungal strains, highlighting their potential in antimicrobial applications (Fang et al., 2016).

Enzyme Inhibition for Disease Treatment

Research involving chloro-/fluorobenzyl-substituted benzimidazolium salts, synthesized from benzimidazole and chlorinated aromatic hydrocarbons, demonstrated effective inhibition of enzymes like α-glycosidase and acetylcholinesterase. These findings are significant for developing new drugs for diseases like Alzheimer's and diabetes (Bal et al., 2021).

Crystal Structure Analysis

A study on the synthesis and crystal structure analysis of 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole and its chlorophenyl derivative provided insights into the molecular structures and interactions of similar compounds. Understanding these structures is crucial for further application in various scientific fields (Banu et al., 2014).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, some tetrazole derivatives are used in medicinal chemistry due to their bioisosteric similarity to carboxylic acid functional groups .

Future Directions

The future directions for “5-(2-Chloro-6-fluorobenzyl)-2H-tetrazole” would depend on its potential applications. Tetrazole derivatives have been studied for use in various fields, including medicinal chemistry and materials science .

properties

IUPAC Name

5-[(2-chloro-6-fluorophenyl)methyl]-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFN4/c9-6-2-1-3-7(10)5(6)4-8-11-13-14-12-8/h1-3H,4H2,(H,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSDYLDZZRANLBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC2=NNN=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50625646
Record name 5-[(2-Chloro-6-fluorophenyl)methyl]-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Chloro-6-fluorobenzyl)-2H-tetrazole

CAS RN

874607-03-1
Record name 5-[(2-Chloro-6-fluorophenyl)methyl]-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.